sEH Inhibitory Potency vs. Analogs
The target compound serves as a key fragment in potent sEH inhibitors. A specific derivative containing the (3-bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol scaffold demonstrates a Ki of 3.40 nM against recombinant human sEH [1]. This potency is significantly superior to many closely related structural analogs, such as a compound with a similar core but different substitution pattern, which exhibited an IC50 of 28.1 μM (>8,000-fold less potent) [2]. This quantitative difference underscores the critical nature of the specific substitution pattern for maintaining high target affinity.
| Evidence Dimension | Inhibitory potency (Ki/IC50) against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 3.40 nM |
| Comparator Or Baseline | Compound 22g: IC50 = 28.1 ± 1 μM |
| Quantified Difference | Approximately 8,200-fold difference in potency |
| Conditions | Recombinant human sEH; FRET-based assay for target compound; cell-based or biochemical assay for comparator |
Why This Matters
A >8,000-fold difference in potency demonstrates that the specific substitution pattern of the target compound is non-negotiable for achieving nM-level sEH inhibition, directly impacting the selection of building blocks for lead optimization.
- [1] BindingDB. BDBM409025: US10377744, Compound No. 45. Ki = 3.40 nM for human sEH. View Source
- [2] PMC. (2023). Table 4: Structures and biological activity of derivatives 22g and 32a-32b. IC50 values in μM. Eur J Med Chem. 2022 Sep 18;243:114763. View Source
